2-Chloro-4-phenyl-7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidine
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Overview
Description
2-Chloro-4-phenyl-7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrido[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-phenyl-7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloropyridine with phenylacetonitrile in the presence of a base, followed by cyclization to form the desired pyrido[3,2-d]pyrimidine ring system . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, ensuring high yields and purity of the final product . The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-phenyl-7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Chloro-4-phenyl-7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, often used as a scaffold for the development of kinase inhibitors.
Pyrido[2,3-d]pyrimidine: Shares structural similarities and is also studied for its potential therapeutic applications.
Pyrano[2,3-d]pyrimidine: Known for its diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
2-Chloro-4-phenyl-7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidine stands out due to its unique structural features, which confer specific biological activities and make it a valuable compound for drug discovery and development. Its ability to selectively inhibit key enzymes involved in disease pathways highlights its potential as a therapeutic agent.
Properties
Molecular Formula |
C15H14ClN3 |
---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
5-chloro-3-phenyl-1,4,6-triazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene |
InChI |
InChI=1S/C15H14ClN3/c16-15-17-12(10-4-2-1-3-5-10)14-13(18-15)11-6-8-19(14)9-7-11/h1-5,11H,6-9H2 |
InChI Key |
QTTMRBRUTBSKSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C3=NC(=NC(=C32)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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